molecular formula C14H12O2 B1582894 4'-Phenoxyacetophenone CAS No. 5031-78-7

4'-Phenoxyacetophenone

Cat. No.: B1582894
CAS No.: 5031-78-7
M. Wt: 212.24 g/mol
InChI Key: DJNIFZYQFLFGDT-UHFFFAOYSA-N
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Description

4’-Phenoxyacetophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of acetophenone, where the phenyl group is substituted with a phenoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 4’-Phenoxyacetophenone are currently unknown. This compound, with the molecular formula C6H5OC6H4COCH3

Biochemical Pathways

It’s worth noting that similar compounds have been shown to cleave ether bonds, which could potentially affect various biochemical pathways .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be bbb permeant . These properties could impact its bioavailability and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Phenoxyacetophenone can be synthesized through several methods. One common method involves the reaction of phenol with para-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, 4’-Phenoxyacetophenone is often produced via the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4’-Phenoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, polyethylene glycol, water, and heat.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts.

Major Products Formed:

    Oxidation: 4-Phenoxybenzoic acid.

    Reduction: 4’-Phenoxyacetophenol.

    Substitution: Depending on the nucleophile, various substituted acetophenones.

Scientific Research Applications

4’-Phenoxyacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4’-Phenoxyacetophenone is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284900
Record name 4'-Phenoxyacetophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5031-78-7
Record name 1-(4-Phenoxyphenyl)ethanone
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Record name 4'-Phenoxyacetophenone
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Record name 4'-Phenoxyacetophenone
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Synthesis routes and methods I

Procedure details

4-Phenoxyacetophenone was prepared by refluxing 4-fluoroaceotone and phenol in DMAc for 16 hours. The solvent was removed under reduced pressure and the reside subjected to standard ethyl acetate/water work-up and the resulting material purified by silica gel chromatography.
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Synthesis routes and methods II

Procedure details

To an agitated mixture of lithium chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mol) in dichloroethane (20 ml) was slowly added diphenyl ether (8.51 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mol) in dichloroethane (7 ml) following the procedure of example 9. The 4-phenoxyacetophenone obtained (9.57 g., 90.3% yield, m.p. 43.5°-51° C.) had a IH NMR purity of 90%.
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3.18 g
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reactant
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20 g
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20 mL
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8.51 g
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reactant
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3.93 g
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reactant
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7 mL
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Yield
90.3%

Synthesis routes and methods III

Procedure details

To a frozen solution of 1.70 g. (0.010 mole) diphenyl ether in 1.30 g. (0.012 mole; a 20 mole % excess) acetic anhydride, was added 3.0 ml anhydrous hydrogen fluoride (50% by weight of reactants). A magnetic stirrer was added and the reaction mixture was stirred magnetically and degassed several times while warming to 24° C. in air, and stirred for 18 hours at 24° C. The resultant red solution was poured into a plastic beaker and allowed to evaporate in an air stream/24° C., leaving a crystalline residue. This was crushed in ca 30 ml ice water, collected by filtration, partly air dried and further dried at 40° C. under a vacuum for about 2 hours, yielding 2.0 g. (94.2%) of nearly colorless crystals with a yellow tinge. Analysis showed only 0.73% unreacted diphenyl ether or 99.25% yield of p-phenoxyacetophenone by gas-liquid chromatography GLC. Thin layer chromatography (TLC) showed a very weak fast moving impurity spot corresponding to diphenyl ether while no trace of a slower moving spot which would correspond to a diacylation product was observed. The product had a melting point of 47°-50° C.
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0.01 mol
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3 mL
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ice water
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Yield
99.25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 4'-phenoxyacetophenone?

A1: this compound is primarily synthesized through Friedel-Crafts acylation of diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Research has explored optimizing this reaction by studying the impact of reagent ratios, temperature, and solvent choice. [] For instance, one study achieved an 81% yield by using carbon disulfide as the solvent at 20°C with an optimized molar ratio of reactants. [] Another approach involves a multistep synthesis starting from diphenyl ether, where an initial acylation yields this compound. This is followed by oxidation to 4-phenoxybenzoic acid and a final acylation to obtain 4-phenoxybenzoyl chloride. []

Q2: How is this compound used in the synthesis of other valuable compounds?

A2: this compound acts as a crucial building block in organic synthesis. It can be oxidized to 4-phenoxybenzoic acid, a key starting material for synthesizing ibrutinib, a drug used to treat certain types of lymphoma. [] Additionally, this compound serves as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α, ω-dienes, leading to the production of novel polymers. []

Q3: Can this compound be broken down by biological organisms?

A3: Yes, certain fungal species like Cladosporium sp. HU have demonstrated the ability to degrade this compound. [] This fungal strain utilizes this compound as an intermediate product during the biodegradation of cypermethrin, a synthetic pyrethroid insecticide. [] This finding highlights the potential of bioremediation strategies for environments contaminated with cypermethrin, with this compound serving as a key indicator of the degradation process.

Q4: What analytical techniques are employed to identify and quantify this compound?

A4: Various analytical methods are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a common technique used to monitor the degradation of cypermethrin and identify this compound as one of the breakdown products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) helps identify and analyze the various intermediates, including this compound, generated during the biodegradation of cypermethrin by Cladosporium sp. HU. []

Q5: Has this compound been investigated in other chemical reactions or applications?

A5: Beyond its use in polymer synthesis and as an intermediate, this compound has been studied in the context of lignin degradation. Aqueous oxalic acid can cleave oxidized lignin model compounds, and when those models resemble this compound but lack a specific hydroxymethyl group, they undergo oxidative cleavage in the presence of air. [] This reaction pathway, proceeding through a dioxetane intermediate, yields the corresponding benzoic acid and phenyl formate. []

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